molecular formula C15H13N3O3 B13996397 2-[(2-Nitrophenanthridin-6-yl)amino]ethanol CAS No. 38147-48-7

2-[(2-Nitrophenanthridin-6-yl)amino]ethanol

Cat. No.: B13996397
CAS No.: 38147-48-7
M. Wt: 283.28 g/mol
InChI Key: PQBZYMLXAHXDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Nitrophenanthridin-6-yl)amino]ethanol is an amino alcohol derivative featuring a phenanthridine core substituted with a nitro group at position 2 and an ethanolamine moiety at position 5.

Properties

CAS No.

38147-48-7

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2-[(2-nitrophenanthridin-6-yl)amino]ethanol

InChI

InChI=1S/C15H13N3O3/c19-8-7-16-15-12-4-2-1-3-11(12)13-9-10(18(20)21)5-6-14(13)17-15/h1-6,9,19H,7-8H2,(H,16,17)

InChI Key

PQBZYMLXAHXDFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])N=C2NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitrophenanthridin-6-yl)amino]ethanol typically involves the nitration of phenanthridine followed by amination and subsequent reaction with ethanolamine. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitrophenanthridin-6-yl)amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-Nitrophenanthridin-6-yl)amino]ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-[(2-Nitrophenanthridin-6-yl)amino]ethanol is not fully understood, but it is believed to interact with biological macromolecules through its aromatic and amino groups. These interactions may involve binding to DNA or proteins, leading to potential therapeutic effects. The nitro group may also play a role in redox reactions within biological systems .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-[(2-Nitrophenanthridin-6-yl)amino]ethanol and related compounds:

Compound Name Molecular Formula Substituents Key Functional Groups
This compound C₁₅H₁₃N₃O₃ (inferred) 2-NO₂, 6-NH-C₂H₄OH on phenanthridine Phenanthridine, nitro, ethanolamine
2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol C₁₅H₁₂Cl₂N₂O (inferred) 2-Cl, 4-Cl, 6-NH-C₂H₄OH Phenanthridine, chloro, ethanolamine
2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol C₁₀H₁₄ClN₃O₃ 2-Cl, 6-NO₂ on phenyl, ethylaminoethanol Chloronitrophenyl, ethylaminoethanol
2-((5-Nitropyridin-2-yl)amino)ethanol C₇H₉N₃O₃ 5-NO₂ on pyridine, ethanolamine Nitropyridine, ethanolamine

Key Observations :

  • Phenanthridine vs.
  • Nitro Group Position : The 2-nitro substitution on phenanthridine may confer distinct electronic effects compared to nitro groups on pyridine (e.g., 5-nitro in ) or chloronitrophenyl systems ().
  • Chloro vs. Nitro Substituents : Chloro groups (e.g., in ) increase hydrophobicity, while nitro groups enhance electrophilicity and redox activity, influencing biological interactions .

Physicochemical Properties

Property This compound (Inferred) 2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol 2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol
Molecular Weight ~295.3 g/mol ~307.2 g/mol 259.69 g/mol
Solubility Moderate in polar solvents (due to -OH and -NH) Low (hydrophobic Cl substituents) Moderate (balanced nitro and ethanolamine groups)
Stability Susceptible to nitro group reduction Stable under acidic conditions Degrades under strong UV light

Biological Activity

2-[(2-Nitrophenanthridin-6-yl)amino]ethanol is a nitro-substituted phenanthridine derivative that has garnered attention for its diverse biological activities. Nitro compounds, including this particular compound, have been studied for their potential therapeutic applications due to their ability to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, effects on different cell lines, and potential therapeutic uses.

  • Molecular Formula: C15H14N2O3
  • Molar Mass: 270.29 g/mol
  • Structural Features: The compound features a nitrophenanthridine moiety, which is significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of nitro compounds, including derivatives like this compound. Research indicates that such compounds can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that nitro compounds significantly suppressed the growth of tumor cells by inducing apoptosis through the activation of specific signaling pathways such as MAP kinases and caspases .

Cell Line IC50 (µM) Mechanism
A-54962.5Apoptosis induction via caspase activation
JurkatVariesModulation of MAP kinase signaling

Antimicrobial Activity

The nitro group in the structure of this compound is known to impart antimicrobial properties. Nitro compounds typically exhibit broad-spectrum activity against bacteria and fungi by generating reactive nitrogen species that disrupt cellular functions. This compound has shown effectiveness against pathogens such as H. pylori and M. tuberculosis, making it a candidate for further pharmacological development .

Immunomodulatory Effects

Research has also indicated that this compound may possess immunomodulatory properties. It has been observed to influence cytokine production and immune cell proliferation, potentially offering therapeutic benefits in autoimmune disorders or inflammatory diseases .

Case Studies

  • Antitumor Efficacy in Preclinical Models
    • A study involving various tumor cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis, characterized by increased levels of pro-apoptotic markers such as caspases and decreased expression of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Activity Assessment
    • In vitro tests revealed that this compound exhibited potent activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study concluded that the nitro group plays a crucial role in mediating these effects through redox reactions leading to microbial cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.